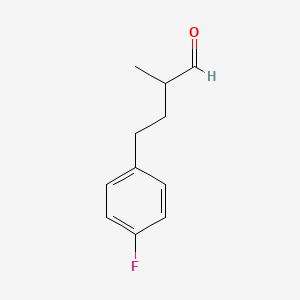

4-(4-Fluorophenyl)-2-methylbutanal

描述

4-(4-Fluorophenyl)-2-methylbutanal (IUPAC: 2-methyl-4-(4-fluorophenyl)butanal) is an aldehyde derivative featuring a fluorinated aromatic ring. The compound’s structure comprises a butanal backbone substituted with a methyl group at position 2 and a 4-fluorophenyl group at position 2.

属性

分子式 |

C11H13FO |

|---|---|

分子量 |

180.22 g/mol |

IUPAC 名称 |

4-(4-fluorophenyl)-2-methylbutanal |

InChI |

InChI=1S/C11H13FO/c1-9(8-13)2-3-10-4-6-11(12)7-5-10/h4-9H,2-3H2,1H3 |

InChI 键 |

OFVBPJULDQBTCL-UHFFFAOYSA-N |

规范 SMILES |

CC(CCC1=CC=C(C=C1)F)C=O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-methylbutanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-fluorobenzene is reacted with 2-methylbutanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Another method involves the use of Grignard reagents. In this approach, 4-fluorobenzyl chloride is reacted with a Grignard reagent derived from 2-methylbutanal. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires careful control of temperature and reaction time to ensure high yield and purity of the product.

Industrial Production Methods

On an industrial scale, the production of 4-(4-Fluorophenyl)-2-methylbutanal may involve continuous flow processes to enhance efficiency and scalability. Catalytic hydrogenation and oxidation reactions are often employed to convert intermediate compounds into the desired product. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and attainment of high-purity final products.

化学反应分析

Types of Reactions

4-(4-Fluorophenyl)-2-methylbutanal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.

Major Products Formed

Oxidation: 4-(4-Fluorophenyl)-2-methylbutanoic acid.

Reduction: 4-(4-Fluorophenyl)-2-methylbutanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

4-(4-Fluorophenyl)-2-methylbutanal has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a model compound for understanding the interactions between fluorinated aromatic compounds and biological systems.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its structural features make it a candidate for drug design and development.

Industry: In the materials science field, it is used in the development of new polymers and advanced materials with specific properties such as increased thermal stability and resistance to degradation.

作用机制

The mechanism of action of 4-(4-Fluorophenyl)-2-methylbutanal involves its interaction with various molecular targets and pathways. The fluorine atom on the phenyl ring enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, potentially inhibiting or activating specific biochemical pathways.

For example, in biological systems, the compound may inhibit the activity of certain enzymes involved in inflammation, thereby exhibiting anti-inflammatory effects. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in protein function and activity.

相似化合物的比较

4-Phenyl-2-methylbutanal

- Structure : Differs by the absence of fluorine on the phenyl ring.

- Applications: Explicitly noted as a flavoring agent, whereas the fluorinated analog’s role remains less documented .

Data :

Property 4-(4-Fluorophenyl)-2-methylbutanal 4-Phenyl-2-methylbutanal Molecular Formula C₁₁H₁₃FO C₁₁H₁₄O Substituent Effects Electron-withdrawing (F) Electron-neutral (H) Reported Use Under investigation Flavoring agent

4-Phenyl-2-butanone

- Structure : Ketone analog with a phenyl group instead of fluorophenyl.

- Key Differences: Functional Group: The ketone (C=O) is less reactive toward nucleophiles compared to the aldehyde group.

- Data: Property 4-(4-Fluorophenyl)-2-methylbutanal 4-Phenyl-2-butanone Functional Group Aldehyde (-CHO) Ketone (-CO-) Reactivity Higher (aldehyde) Lower (ketone) Boiling Point Likely higher (polar F group) Lower (non-polar)

4-(4-Chlorophenyl)-2-methylbutanal Derivatives

- Structure : Chlorine replaces fluorine in the para position.

- Key Differences :

- Size and Electronegativity : Chlorine (larger, less electronegative than fluorine) may lead to steric hindrance and weaker electron withdrawal.

- Crystallography : In isostructural thiazole derivatives, the fluorophenyl group induces near-planar molecular conformations, whereas chlorophenyl analogs may exhibit slight deviations due to steric effects .

Data :

Property 4-(4-Fluorophenyl)-2-methylbutanal 4-(4-Chlorophenyl)-2-methylbutanal Halogen F (atomic radius: 64 pm) Cl (atomic radius: 99 pm) Electronegativity 4.0 3.0 Molecular Planarity Higher (smaller F) Lower (bulkier Cl)

Amine and Ester Derivatives

- Examples: (4-Fluorophenyl)(phenyl)methylamine (): Contains an amine group instead of an aldehyde. Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)-2-methylenebutanoate (): Ester functional group with a cyano substituent.

- Key Differences :

- Reactivity and Bioactivity : Aldehydes are more electrophilic than amines or esters, making them prone to oxidation or nucleophilic attacks.

- Applications : Amines and esters are common in drug design (e.g., 4F-MPH in ), while aldehydes are often intermediates in synthesis .

生物活性

4-(4-Fluorophenyl)-2-methylbutanal is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore its biological activity through various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

4-(4-Fluorophenyl)-2-methylbutanal is characterized by a fluorinated phenyl group attached to a branched aliphatic chain. The presence of the fluorine atom can significantly influence the compound's biological properties, including its lipophilicity and interaction with biological targets.

The biological activity of 4-(4-Fluorophenyl)-2-methylbutanal may be attributed to its interactions with various receptors and enzymes. Studies have indicated that compounds with similar structures often act as inhibitors or modulators of neurotransmitter transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT) .

Potential Mechanisms:

- Dopamine Transporter Inhibition : Compounds structurally related to 4-(4-Fluorophenyl)-2-methylbutanal have shown potential as DAT inhibitors, which can modulate dopaminergic signaling pathways associated with mood regulation and reward mechanisms.

- Serotonin Transporter Interaction : Similar compounds have demonstrated affinity for SERT, suggesting potential antidepressant or anxiolytic effects.

Case Study: DAT Inhibition

In a study evaluating various derivatives of bis(4-fluorophenyl)methyl compounds, it was found that specific analogs exhibited significant inhibition of DAT with varying potencies. For instance, compound 14a showed an IC50 value of 23 nM, indicating strong DAT affinity compared to other analogs . This suggests that 4-(4-Fluorophenyl)-2-methylbutanal could exhibit similar properties.

Table 1: Comparison of DAT Affinities

| Compound | Structure Type | DAT IC50 (nM) | Notes |

|---|---|---|---|

| 3b | Bis(4-fluorophenyl)methyl | 230 | Moderate potency |

| 14a | Modified analog | 23 | High potency |

| 15a | Piperazine derivative | 30 | Low hERG affinity |

Pharmacological Implications

The potential pharmacological implications of 4-(4-Fluorophenyl)-2-methylbutanal include its use in treating conditions such as depression, anxiety disorders, and substance abuse disorders. The ability to modulate dopamine levels can be particularly beneficial in managing psychostimulant addiction.

Safety Profile

While the biological activity is promising, the safety profile must also be considered. Studies on related compounds have indicated that high affinities for hERG channels could lead to cardiotoxicity . Therefore, further investigation into the hERG/DAT affinity ratios is essential for assessing the risk of QT prolongation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。